n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine and related compounds has been explored in various studies. For instance, the synthesis of substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines has been reported, where reactions with allyltrimethylsilanes yielded the desired products . Similarly, the aminoalkylation of benzotriazole has been used to convert primary amines into mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, with aliphatic amines often yielding bis-derivatives . Additionally, the synthesis of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives has been achieved by refluxing benzotriazole with various substituted aldehydes .
Molecular Structure Analysis
The molecular structures of compounds related to N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine have been elucidated using various spectroscopic techniques. For example, Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been characterized, revealing four-coordinate or five-coordinate complexes depending on the substitution group . The molecular structures of these complexes were determined to be either distorted tetrahedral or trigonal bipyramidal .
Chemical Reactions Analysis
The reactivity of benzotriazole derivatives has been studied extensively. Substituent effects on the bis(benzotriazolylmethylation) of aromatic amines have been observed, where electron-releasing substituents favor the formation of bis derivatives . The reactivity of these compounds is also influenced by the presence of electron-withdrawing groups, which can increase resistance to hydrolysis and affect isomer interconversion energy barriers .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure and substituents. For instance, the stability and NMR spectral properties of N,N-bis(benzotriazolylmethyl)arylamines are affected by ortho alkyl groups due to steric hindrance . Additionally, the synthesis of 5,5′-Methylene-bis(benzotriazole) has been reported as part of a green chemistry approach, indicating the importance of environmentally benign methods in the preparation of such compounds .
Case Studies
Several case studies highlight the application of benzotriazole derivatives. For example, Cobalt(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine ligands have shown high activity for methyl methacrylate polymerization, yielding poly(methylmethacrylate) with high molecular weight and narrow polydispersity index . In the field of medicinal chemistry, benzotriazole derivatives have been synthesized and evaluated as potent antifungal agents, with some compounds exhibiting significant activity against various fungi .
Scientific Research Applications
Chemical Synthesis and Reactions
N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine and its derivatives are primarily used in the field of chemical synthesis. For instance, Katritzky et al. (1999) demonstrated the use of N-aryl-1H-benzotriazolyl-1-methanamines in reactions with allyl trimethylsilanes, yielding tetrahydroquinolines, indicating its utility in the synthesis of complex organic compounds (Katritzky, Cui, & Long, 1999).
Catalysis and Coordination Chemistry
The compound's derivatives also find applications in catalysis and coordination chemistry. For example, Choi et al. (2015) studied cobalt(II) complexes containing derivatives of N,N-bis(1H-pyrazol-1-yl)methylamine, demonstrating their potential in forming complexes with specific geometric structures, which could be significant in catalytic processes (Choi et al., 2015).
Biological Activities
In the biological sphere, derivatives of this compound have been explored for antimicrobial properties. Visagaperumal et al. (2010) synthesized derivatives that exhibited varying degrees of antibacterial and antifungal activities, highlighting its potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Material Science and Nanotechnology
In material science and nanotechnology, N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine derivatives are used in the synthesis of novel materials. For instance, Rui et al. (2020) explored the synthesis of ionic liquids derived from benzotriazole for use as multifunctional lubricant additives in poly-alpha-olefin, indicating its potential in advanced material applications (Rui et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-N-(2-ethylhexyl)-N-[(4-methylbenzotriazol-1-yl)methyl]hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4/c1-6-10-14-21(8-3)17-27(18-22(9-4)15-11-7-2)19-28-23-16-12-13-20(5)24(23)25-26-28/h12-13,16,21-22H,6-11,14-15,17-19H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAIMJOUCYGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC(=C2N=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868583 | |
Record name | 2-Ethyl-N-(2-ethylhexyl)-N-[(4-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine | |
CAS RN |
80584-90-3, 94270-86-7 | |
Record name | 1-[N,N-Bis(2-ethylhexyl)aminomethyl]-4-methyl-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80584-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094270867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-N-(2-ethylhexyl)-N-[(4-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-BIS(2-ETHYLHEXYL)-4-METHYL-1H-BENZOTRIAZOLE-1-METHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98918RYV9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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